![molecular formula C17H18N4OS B12153657 5-(4-Methoxyphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12153657.png)
5-(4-Methoxyphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine
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Overview
Description
5-(4-Methoxyphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine is a useful research compound. Its molecular formula is C17H18N4OS and its molecular weight is 326.4 g/mol. The purity is usually 95%.
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Biological Activity
5-(4-Methoxyphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine, a member of the triazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
Chemical Structure and Properties
The compound is characterized by the following chemical properties:
Property | Details |
---|---|
Molecular Formula | C17H18N4OS |
Molecular Weight | 326.4 g/mol |
IUPAC Name | 3-[(4-methoxyphenyl)methylsulfanyl]-5-(3-methylphenyl)-1,2,4-triazol-4-amine |
Canonical SMILES | CC1=CC(=CC=C1)C2=NN=C(N2N)SCC3=CC=C(C=C3)OC |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with sodium thiolate to form an intermediate thiol, which is then treated with 3-methylbenzyl bromide. The reaction conditions often include solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the process. This multi-step synthesis allows for the introduction of various functional groups that may enhance biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various strains of bacteria and fungi. For instance, studies have demonstrated that similar triazole derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 6.25 µg/mL to higher values depending on the specific strain and structural modifications .
Anti-inflammatory Properties
In vitro studies have assessed the anti-inflammatory effects of related triazole derivatives on peripheral blood mononuclear cells (PBMCs). Compounds similar to this compound have been shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain derivatives decreased TNF-α levels by approximately 44–60% in stimulated cell cultures .
Anticancer Potential
The anticancer activity of triazole derivatives has also been a focal point of research. Preliminary findings suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis. The specific compound may exhibit similar properties due to its structural characteristics that allow interaction with cellular targets involved in cancer progression .
Case Studies
- Study on Cytokine Release : A recent study evaluated the impact of various triazole derivatives on cytokine release from PBMCs stimulated with lipopolysaccharides (LPS). Compounds demonstrated significant inhibition of TNF-α production at doses as low as 50 µg/mL, indicating their potential as anti-inflammatory agents .
- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of triazole derivatives against Mycobacterium tuberculosis. The results showed that specific structural modifications enhanced activity against resistant strains compared to standard treatments .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi:
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 30 µg/mL to 100 µg/mL against Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial effects are believed to arise from the inhibition of cell wall synthesis and disruption of membrane integrity.
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 30 |
Escherichia coli | 50 |
Candida albicans | 70 |
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Lines Tested : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549).
- Cytotoxicity Results : Significant inhibition rates were observed at concentrations of 40 µg/mL after 72 hours.
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 40 |
A549 | 60 |
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on a series of triazole derivatives including this compound showed promising results against resistant strains of bacteria.
- The compound was effective in reducing bacterial load in infected models, indicating its potential as a therapeutic agent.
-
Anticancer Mechanism Investigation :
- Research focused on the apoptotic pathways activated by this compound in cancer cells revealed that it induces apoptosis through the activation of caspases.
- Flow cytometry analysis confirmed increased early apoptotic cells upon treatment with the compound.
Properties
Molecular Formula |
C17H18N4OS |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C17H18N4OS/c1-12-4-3-5-13(10-12)11-23-17-20-19-16(21(17)18)14-6-8-15(22-2)9-7-14/h3-10H,11,18H2,1-2H3 |
InChI Key |
AOMYAZABPUPHFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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